2-(Bromomethyl)-3-methylaziridine
Description
Structure
3D Structure
Properties
CAS No. |
741683-40-9 |
|---|---|
Molecular Formula |
C4H8BrN |
Molecular Weight |
150.02 g/mol |
IUPAC Name |
2-(bromomethyl)-3-methylaziridine |
InChI |
InChI=1S/C4H8BrN/c1-3-4(2-5)6-3/h3-4,6H,2H2,1H3 |
InChI Key |
CVADONCZVXTSOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N1)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromomethyl 3 Methylaziridine and Precursors
Strategies for Aziridine (B145994) Ring Formation
The formation of the aziridine ring is the crucial step in the synthesis. Several classical and modern methods can be hypothetically adapted for the synthesis of the target molecule.
A common and effective method for aziridine synthesis is the intramolecular cyclization of a γ-amino alcohol or a β-haloamine. In the context of 2-(bromomethyl)-3-methylaziridine, this would involve the synthesis of a suitable precursor followed by base-mediated ring closure.
One potential precursor is 1-amino-3-bromobutan-2-ol . The synthesis of this precursor could be envisioned starting from 3-buten-2-ol. Bromination of the double bond would yield a dibromo alcohol, which upon selective amination at the terminal position, for instance via a Gabriel synthesis to avoid over-alkylation, would provide the desired amino alcohol. The subsequent treatment with a base, such as sodium hydroxide (B78521) or potassium carbonate, would induce an intramolecular SN2 reaction, where the amino group displaces the bromide to form the aziridine ring.
Another viable precursor is 2-amino-3-bromobutan-1-ol . Its synthesis could potentially start from crotyl alcohol. Epoxidation followed by ring-opening with an amine would generate an amino alcohol. Subsequent bromination of the remaining hydroxyl group would set the stage for the base-induced cyclization.
A hypothetical reaction scheme is presented below:
Route A: 3-Buten-2-ol → 3,4-Dibromobutan-2-ol → 1-Amino-3-bromobutan-2-ol → this compound
Route B: Crotyl alcohol → 2,3-Epoxybutan-1-ol → 2-Amino-3-hydroxybutane → 2-Amino-3-bromobutane → this compound (via rearrangement)
It is important to note that the regioselectivity of the amination and the stereochemical outcome of the cyclization would need careful control.
A less common but potentially effective strategy involves the reductive cyclization of α,β-dihalo imines. For the synthesis of this compound, this would necessitate the preparation of an N-substituted 2,3-dibromobutan-1-imine .
The synthesis of such an imine could start from 2-butenal. Addition of bromine across the double bond would yield 2,3-dibromobutanal. Condensation of this aldehyde with a suitable primary amine would furnish the desired α,β-dibromo imine. The subsequent reduction of this imine, for example with a hydride reagent like sodium borohydride, could lead to the formation of the aziridine ring through a concerted or stepwise mechanism involving the reduction of the imine and subsequent intramolecular nucleophilic substitution of the bromide.
The choice of the N-substituent on the imine would be critical, as it influences the stability of the imine and the efficiency of the cyclization.
This approach focuses on introducing the nitrogen and bromine functionalities onto a pre-existing carbon skeleton. A plausible starting material is 3-methyl-1-butene (B165623) .
A potential sequence involves the allylic bromination of 3-methyl-1-butene to produce 3-bromo-2-methyl-1-butene . Subsequent amination of the double bond, for instance through an aziridination reaction using an aminating agent in the presence of a suitable catalyst, could directly lead to a 2-methyl-2-vinylaziridine derivative. Further functional group manipulation of the vinyl group to a bromomethyl group would be required.
Alternatively, a haloamination reaction across the double bond of 3-methyl-1-butene could directly install both the amino and bromo functionalities. For example, reaction with a source of electrophilic bromine and a nitrogen nucleophile could yield a β-bromoamine, which could then be cyclized to the aziridine.
Targeted Synthesis of this compound Derivatives
The synthesis of derivatives of this compound would likely involve either modifying the aziridine ring after its formation or using substituted precursors in the synthetic routes described above.
For instance, N-substituted derivatives could be prepared by using a substituted amine in the imine formation step of the reductive cyclization pathway or by N-alkylation of the parent this compound after its synthesis.
Derivatives with substitution on the methyl group are less straightforward and would likely require starting from a more complex precursor.
Optimization of Reaction Conditions and Yields in Aziridine Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of the target aziridine. Key parameters to consider for the proposed synthetic routes would include the choice of solvent, base, temperature, and reaction time.
For the base-induced cyclization , a screening of different bases and solvents would be necessary. A hypothetical optimization table is presented below based on typical conditions for such reactions.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | Water | 25 | 24 | 45 |
| 2 | KOH | Ethanol | 50 | 12 | 60 |
| 3 | K₂CO₃ | Acetonitrile (B52724) | 80 | 8 | 75 |
| 4 | t-BuOK | THF | 0 | 4 | 85 |
| 5 | DBU | Dichloromethane | 25 | 6 | 70 |
This is a hypothetical data table based on general knowledge of similar reactions.
For the reductive cyclization of α,β-dibromo imines , the choice of reducing agent and reaction temperature would be paramount.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH₄ | Methanol | 0 | 2 | 55 |
| 2 | LiAlH₄ | Diethyl Ether | -78 to 0 | 3 | 70 |
| 3 | DIBAL-H | Toluene | -78 | 4 | 65 |
| 4 | NaBH₃CN | Methanol | 25 | 6 | 60 |
This is a hypothetical data table based on general knowledge of similar reactions.
Chemical Reactivity and Transformation Pathways of 2 Bromomethyl 3 Methylaziridine
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The primary mode of reaction for 2-(bromomethyl)-3-methylaziridine involves the substitution of the bromine atom by a nucleophile. This reactivity is centered at the carbon atom of the bromomethyl group, which serves as an electrophilic site.
Nucleophilic substitution at the bromomethyl group of 1-alkyl-2-(bromomethyl)aziridines proceeds through a direct attack on the carbon atom bearing the bromine. arkat-usa.org This is in contrast to N-activated 2-(bromomethyl)aziridines, which can undergo ring-opening and subsequent ring-closure reactions. arkat-usa.org The direct displacement mechanism is significant for stereospecific syntheses, as it allows for the retention of the aziridine (B145994) ring's stereochemistry. arkat-usa.org
This compound and its derivatives react with various oxygen-centered nucleophiles to form the corresponding ether or ester derivatives.
Alkoxides: Treatment of 1-alkyl-2-(bromomethyl)aziridines with sodium alkoxides in an alcoholic solvent at room temperature or under reflux conditions for 1 to 2 hours yields 2-(alkoxymethyl)aziridines. arkat-usa.org For instance, reactions with sodium methoxide, ethoxide, isopropoxide, and allyloxide have been successfully employed to synthesize the corresponding 2-(alkoxymethyl)aziridines. arkat-usa.org
Aryloxides: Similarly, aryloxides can displace the bromide to form 2-(aryloxymethyl)aziridines. arkat-usa.org
Carboxylates: Carboxylate anions also serve as effective nucleophiles, leading to the formation of 2-(acyloxymethyl)aziridines. arkat-usa.org
These reactions provide a convenient route to a variety of 2-(oxymethyl)aziridines. arkat-usa.org
A range of nitrogen-containing nucleophiles can react with this compound, leading to the formation of new carbon-nitrogen bonds.
Amines: Primary, secondary, and tertiary amines can be alkylated by alkyl halides. libretexts.org While reactions with primary and secondary amines can sometimes result in mixtures of products, tertiary amines are cleanly alkylated to form quaternary ammonium (B1175870) salts. libretexts.org
Azides: The azide (B81097) ion is a potent nucleophile in SN2 reactions and can be used to introduce the azido (B1232118) group. masterorganicchemistry.com For example, methyl bromoacetate (B1195939) reacts with sodium azide to form methyl azidoacetate. orgsyn.org This type of reaction can be applied to synthesize azido-derivatives from their corresponding bromo-compounds.
Imidazoles and Triazoles: Imidazoles and triazoles are also effective nucleophiles. For instance, imidazoles can be N-alkylated. youtube.comnih.gov The azide-alkyne cycloaddition, often referred to as "click chemistry," is a notable reaction involving azides and terminal alkynes to form 1,2,3-triazoles, highlighting the utility of azide-derived compounds in forming heterocyclic systems. masterorganicchemistry.com
Sulfur-based nucleophiles exhibit good reactivity towards the bromomethyl group of aziridine derivatives.
Thiolates: Thiolates readily displace the bromide to form the corresponding thioethers. arkat-usa.org
Thiocyanates: The reaction of 2-(bromomethyl)aziridines with potassium thiocyanate (B1210189) in DMF at elevated temperatures has been reported to produce 2-(thiocyanomethyl)aziridines in high yields. arkat-usa.org These products can then be used in subsequent intramolecular cyclization reactions. arkat-usa.org The reaction of 2-(bromomethyl)-1,3-thiaselenole with ammonium thiocyanate can lead to rearranged products, indicating the complexity of some of these transformations. researchgate.net
While the focus of this article is on heteroatom nucleophiles, it is worth noting that carbon-centered nucleophiles can also react with 2-(bromomethyl)aziridines. This allows for the formation of new carbon-carbon bonds, expanding the synthetic utility of these compounds.
When a nucleophile attacks the electrophilic carbon of the bromomethyl group in a direct displacement reaction (SN2), it typically proceeds with an inversion of configuration at that carbon center. pearson.com However, since the stereocenter in this compound is on the aziridine ring and not the carbon undergoing substitution, the reaction proceeds with retention of the ring's stereochemistry. arkat-usa.org This is a crucial aspect for the synthesis of chiral target molecules from chiral 2-(bromomethyl)aziridine (B1258505) substrates. arkat-usa.org The stereochemical outcome can be influenced by the reaction mechanism, as seen in the reaction of S-(+)-(3-methylindenyl)trimethylstannane with BrCN, which proceeds via an anti-attack (SE2′ mechanism). researchgate.net
Interactive Data Tables
Table 1: Reactions of 1-Alkyl-2-(bromomethyl)aziridines with Oxygen-Centered Nucleophiles arkat-usa.org
| Nucleophile | Product |
| Sodium Methoxide | 2-(Methoxymethyl)aziridine |
| Sodium Ethoxide | 2-(Ethoxymethyl)aziridine |
| Sodium Isopropoxide | 2-(Isopropoxymethyl)aziridine |
| Sodium Allyloxide | 2-(Allyloxymethyl)aziridine |
Ring-Opening Reactions of the Aziridine Core
The high ring strain of the aziridine core in this compound makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These transformations are fundamental to the synthetic utility of aziridines, allowing for the introduction of a wide range of functional groups. The regioselectivity of these reactions is a key aspect, often influenced by the substituents on the aziridine ring and the reaction conditions.
Halide-Induced Ring Opening
The ring-opening of 2-substituted aziridinium (B1262131) salts can be induced by halide ions. A systematic study on this process has provided insights into the reaction pathways. The nature of the substituents on the aziridine ring plays a crucial role in determining the outcome of these reactions.
Regioselectivity in Aziridine Ring Opening
The regioselectivity of the ring-opening of non-activated 2-substituted aziridines is a subject of considerable interest. The outcome of the reaction, in terms of which carbon-nitrogen bond is cleaved, is dependent on several factors including the nature of the substituent at the C2 position, the electrophile used to activate the aziridine, and the nucleophile. nih.gov For instance, the functional group on an alkyl substituent at the C2 position can direct the nucleophilic attack to either the C2 or C3 position of the aziridine ring. nih.govfrontiersin.org In the case of a γ-ketone substituent, the ring opening occurs at the C2 position, whereas a γ-silylated hydroxy group can direct the opening to the C3 position. nih.govfrontiersin.org
Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the underlying reasons for observed regioselectivity. For 2,2,3-trisubstituted aziridines, it has been found that the transition state for ring opening at the more substituted carbon is energetically more favorable. acs.orgfigshare.com
Table 1: Regioselectivity in the Ring Opening of 2-Substituted Aziridines
| C2-Substituent Functional Group | Nucleophile | Acid/Conditions | Site of Nucleophilic Attack |
| γ-Ketoalkyl | H₂O | Trifluoroacetic Acid (TFA) | C2 |
| γ-Silylated Hydroxyalkyl | Acetate | Acetic Acid | C3 |
Substrate Control and Steric Effects in Ring Opening
The efficiency and regioselectivity of aziridine ring-opening reactions are heavily dependent on the nature of the substituents on the three-membered ring. nih.gov The presence of electron-withdrawing groups on the nitrogen atom can activate the ring, making it more susceptible to nucleophilic attack. Conversely, non-activated aziridines are generally less reactive. nih.gov
Steric hindrance is another critical factor that can influence the reaction's diastereoselective ratio. nih.gov However, in some cases, the coordination of substituents with ions in the reaction medium can overcome steric effects. The interplay between electronic effects, steric hindrance, and reaction conditions ultimately dictates the pathway of the ring-opening reaction. nih.gov For some trisubstituted aziridines, it has been observed that ring opening occurs at the more substituted carbon, a seemingly counterintuitive result from a steric standpoint. acs.orgfigshare.com This highlights the complexity of the factors governing the reaction's outcome.
Rearrangement Pathways: Aziridine to Azetidine (B1206935) Isomerization
Beyond ring-opening reactions, 2-(halomethyl)aziridines can undergo rearrangement to form the thermodynamically more stable four-membered azetidine ring system. This ring expansion is a valuable transformation for the synthesis of substituted azetidines, which are important structural motifs in medicinal chemistry.
Thermal Rearrangement Phenomena
The isomerization of 2-(halomethyl)aziridines to 3-haloazetidines can be induced thermally. For example, heating 2-bromomethyl-2-methylaziridines can lead to the formation of the corresponding 3-bromo-3-methylazetidines. rsc.org This type of rearrangement is considered a thermodynamically controlled process. The synthesis of azetidines through the ring expansion of aziridines is a known synthetic strategy. magtech.com.cn Theoretical calculations can be used to rationalize the reaction mechanism of such rearrangements. researchgate.net
Solvent-Controlled Selectivity in Ring Expansion
The solvent has been shown to exert significant control over the reaction pathway of 2-(bromomethyl)aziridines. rsc.org In the presence of a nucleophile, the reaction can either proceed via a direct nucleophilic substitution at the bromomethyl group to yield a functionalized aziridine, or it can undergo a rearrangement to form an azetidine. The choice of solvent can selectively favor one pathway over the other.
For instance, in the reaction of 2-bromomethyl-2-methylaziridines with various nucleophiles, the use of dimethylformamide (DMF) as a solvent tends to favor the formation of functionalized aziridines through direct bromide displacement. In contrast, conducting the reaction in acetonitrile (B52724) promotes the rearrangement to afford azetidines. This solvent-dependent selectivity is attributed to the different stabilization of the intermediates and transition states in polar aprotic versus polar protic-like environments. The rearrangement in acetonitrile is proposed to proceed through a bicyclic aziridinium intermediate.
The concept of a "solvent cage" has also been invoked to explain selectivity in certain rearrangement reactions, where the solvent can influence the fate of radical intermediates. nih.gov
Table 2: Solvent Effect on the Reaction of 2-Bromomethyl-2-methylaziridines
| Solvent | Predominant Reaction Pathway | Major Product Type |
| Dimethylformamide (DMF) | Direct Bromide Displacement | Functionalized Aziridine |
| Acetonitrile | Rearrangement | Azetidine |
Mechanistic Models Involving Bicyclic Aziridinium Intermediates
The chemical behavior of this compound and related 2-(halomethyl)aziridines is significantly influenced by the formation of bicyclic aziridinium intermediates. These transient species play a pivotal role in dictating the regioselectivity and stereoselectivity of various nucleophilic substitution and rearrangement reactions. The formation of the bicyclic aziridinium ion occurs through an intramolecular SN2 reaction, where the nitrogen atom of the aziridine ring acts as an internal nucleophile, displacing the bromide ion from the exocyclic methylene (B1212753) group.
This intramolecular cyclization results in a strained [3.1.0] bicyclic system containing a positively charged nitrogen atom. The subsequent reaction pathway is largely governed by the nature of the nucleophile and the solvent conditions. Nucleophilic attack can occur at either of the two electrophilic carbon atoms of the aziridinium intermediate: the exocyclic methylene carbon or the ring carbon.
Studies on analogous systems, such as 2-bromomethyl-2-methylaziridines, have demonstrated that the choice of solvent can direct the reaction towards either direct substitution or rearrangement. nih.govacs.org In a polar, non-nucleophilic solvent like acetonitrile, the formation of the bicyclic aziridinium intermediate is favored, leading to rearrangement products. nih.govacs.org This is because acetonitrile can stabilize the charged intermediate without competing as a nucleophile. Conversely, in a more nucleophilic solvent such as dimethylformamide, direct substitution at the bromomethyl group is often observed, bypassing the formation of the aziridinium ion to a significant extent. nih.govacs.org
The regioselectivity of the nucleophilic attack on the bicyclic aziridinium intermediate is a critical aspect of its reactivity. The attack can lead to either the retention of the three-membered aziridine ring (with a modified side chain) or expansion to a four-membered azetidine ring. The outcome is dependent on which carbon atom of the bicyclic intermediate is attacked by the nucleophile. DFT (Density Functional Theory) calculations have been employed to support the experimentally observed solvent-dependent behavior, providing a theoretical framework for understanding the energetics of the competing pathways. nih.govacs.org
Influence of Substituents on Rearrangement Propensity
The propensity of this compound and its derivatives to undergo rearrangement via a bicyclic aziridinium intermediate is profoundly influenced by the nature of the substituents on both the nitrogen atom and the aziridine ring. These substituents can exert electronic and steric effects that modulate the stability of the aziridinium intermediate and the transition states leading to its formation and subsequent reactions.
For instance, electron-withdrawing groups on the nitrogen atom can disfavor the formation of the positively charged aziridinium ion, thereby potentially suppressing the rearrangement pathway and favoring direct substitution reactions. Conversely, electron-donating groups on the nitrogen can enhance its nucleophilicity, facilitating the intramolecular cyclization to form the bicyclic intermediate and promoting rearrangement.
The presence of substituents on the aziridine ring also plays a crucial role. In the case of 2-(bromomethyl)-2-methylaziridines, the gem-dimethyl group at the C2 position has been shown to influence the reaction outcome. researchgate.net The steric bulk and electronic effects of these substituents can affect the rate of formation of the bicyclic intermediate and the regioselectivity of the subsequent nucleophilic attack.
Research on related systems has highlighted the delicate balance between different reaction pathways. For example, the transformation of alkyl 2-(bromomethyl)aziridine-2-carboxylates can lead to either kinetically favored aziridines or, through thermal isomerization, to the thermodynamically more stable 3-bromoazetidine-3-carboxylic acid derivatives. researchgate.net This indicates that even subtle changes in the substitution pattern can significantly alter the energy landscape of the reaction and favor one product over another.
Formation of 2-Methyleneaziridines via Dehydrobromination
A significant reaction pathway for 2-(bromomethyl)aziridines, including this compound, is the elimination of hydrogen bromide (dehydrobromination) to form 2-methyleneaziridines. nih.gov This transformation is typically induced by a strong, non-nucleophilic base.
The reaction proceeds via an E2-like elimination mechanism, where the base abstracts a proton from the C2 carbon of the aziridine ring, concurrently with the departure of the bromide ion from the exocyclic methyl group. The choice of the base and solvent system is critical for the success of this reaction, as competitive substitution reactions can occur.
A study by De Kimpe and coworkers detailed a synthetic route to 2-methyleneaziridines through the base-induced 1,2-dehydrobromination of 2-(bromomethyl)aziridines. nih.govnih.gov They found that while several base-solvent combinations were ineffective, the use of potassium tert-butoxide in tetrahydrofuran (B95107) successfully afforded the desired 2-methyleneaziridines. nih.gov However, this reaction was often accompanied by the formation of a substitution product, 2-(tert-butoxymethyl)aziridines, indicating a competition between elimination and substitution pathways. nih.gov
The following table summarizes the reaction conditions and outcomes for the dehydrobromination of a series of N-substituted 2-(bromomethyl)aziridines as reported in the literature.
| N-Substituent (R) | Base | Solvent | Product(s) | Yield of 2-Methyleneaziridine | Reference |
| Benzyl (B1604629) | t-BuOK | THF | 2-Methyleneaziridine, 2-(tert-Butoxymethyl)aziridine | Moderate | nih.govnih.gov |
| 1-Phenylethyl | t-BuOK | THF | 2-Methyleneaziridine, 2-(tert-Butoxymethyl)aziridine | Moderate | nih.gov |
| Diphenylmethyl | t-BuOK | THF | 2-Methyleneaziridine, 2-(tert-Butoxymethyl)aziridine | Moderate | nih.gov |
These 2-methyleneaziridines are valuable synthetic intermediates, although their functionalization can be challenging. nih.gov They have been shown to be excellent substrates for ring expansion reactions, for example, with azides carrying electron-withdrawing substituents to form β-lactam derivatives. nih.gov
Mechanistic Investigations and Theoretical Studies
Computational Chemistry Approaches (e.g., DFT Calculations)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms that are often difficult to probe experimentally. For substituted aziridines, DFT calculations provide critical information on the energetics and geometries of reactants, transition states, and products.
Theoretical studies on closely related systems, such as 2-bromomethyl-2-methylaziridines, have shed light on the plausible reaction pathways for 2-(bromomethyl)-3-methylaziridine. acs.org The primary mechanistic pathway involves the initial activation of the aziridine (B145994). In the absence of strong electrophiles, the reaction can proceed via an intramolecular rearrangement. The nitrogen atom of the aziridine ring can act as an internal nucleophile, displacing the bromide to form a bicyclic aziridinium (B1262131) ion intermediate. acs.org This highly strained intermediate is then susceptible to nucleophilic attack.
Alternatively, in the presence of an electrophile (like a protic or Lewis acid), the aziridine nitrogen is activated through the formation of an aziridinium ion. bioorg.org This activation enhances the electrophilicity of the ring carbons, facilitating ring-opening by an external nucleophile. The specific pathway followed is highly dependent on the reaction conditions.
The regioselectivity of nucleophilic attack on the aziridinium intermediate is a key aspect rationalized by computational studies. For an intermediate derived from this compound, a nucleophile could attack either the carbon of the bromomethyl group or one of the ring carbons. DFT calculations on analogous systems indicate that the reaction outcome is highly sensitive to the nature of the nucleophile and the solvent. acs.org
For instance, in the rearrangement of 2-bromomethyl-2-methylaziridines, the regioselectivity is controlled by the subsequent attack of a nucleophile on the bicyclic aziridinium intermediate. The attack can lead to either a direct substitution product (an aziridine) or a ring-expanded product (an azetidine). acs.org The stereoselectivity of these reactions is also a critical consideration, with many aziridine ring-opening reactions proceeding with an inversion of configuration, characteristic of an SN2-type mechanism. nih.gov The stereochemical outcome is often preserved or inverted depending on whether the reaction proceeds through a double inversion (retention) or single inversion at a stereocenter.
The solvent plays a crucial role in dictating the reaction pathway and the observed selectivity. Computational studies incorporating solvent models have demonstrated that the choice of solvent can dramatically alter the reaction outcome for haloalkyl-substituted aziridines. acs.org
For example, in studies on 2-bromomethyl-2-methylaziridines, dimethylformamide (DMF) was found to favor the direct displacement of the bromide by a nucleophile, yielding a substituted aziridine. In contrast, using acetonitrile (B52724) (CH₃CN) as the solvent promoted a rearrangement pathway via the bicyclic aziridinium intermediate, leading to the formation of an azetidine (B1206935). acs.org This solvent-dependent behavior was corroborated by DFT calculations, which showed a change in the relative energy barriers of the competing pathways in different solvent environments. acs.org
Table 1: Solvent-Dependent Reaction Outcomes for a Related Aziridine System acs.org
| Solvent | Predominant Reaction Pathway | Major Product Type |
| Dimethylformamide (DMF) | Direct Bromide Displacement | Substituted Aziridine |
| Acetonitrile (CH₃CN) | Rearrangement via Bicyclic Aziridinium Ion | Azetidine |
Data based on studies of 2-bromomethyl-2-methylaziridines.
The competition between different reaction pathways can often be understood in terms of thermodynamic versus kinetic control. A kinetically controlled reaction favors the product that is formed fastest (i.e., has the lowest activation energy), while a thermodynamically controlled reaction favors the most stable product. osti.govresearchgate.net The reaction conditions, particularly temperature, can often be tuned to favor one product over the other.
In the context of this compound transformations, the formation of a direct substitution product versus a ring-expanded azetidine can be under kinetic or thermodynamic control. For example, the direct substitution at the bromomethyl group might be kinetically favored due to the lower steric hindrance and the good leaving group ability of bromide. However, the formation of a four-membered azetidine ring, while proceeding through a higher energy transition state, might lead to a thermodynamically more stable product due to the relief of the high ring strain of the aziridine ring. Computational studies can map the potential energy surface to identify the kinetic and thermodynamic products and the energy barriers separating them. nih.gov
Experimental Support for Proposed Mechanisms
Experimental studies on related 2-(bromomethyl)aziridine (B1258505) systems provide strong evidence for the mechanisms proposed by computational models. The synthesis of propargylamines from 1-(arylmethyl)-2-(bromomethyl)aziridines has been shown to proceed through the formation of an intermediate N-(2,3-dibromopropyl)amine, which is consistent with a ring-opening mechanism.
Furthermore, the reactivity of these systems has been shown to involve aziridinium ion intermediates, which are then trapped by nucleophiles. The observed regioselectivity in these reactions, where the nucleophile attacks a specific carbon, aligns with the predictions from theoretical calculations regarding the electronic and steric properties of the intermediate. nih.gov The isolation and characterization of different products under varying solvent conditions, as seen with 2-bromomethyl-2-methylaziridines, provides direct experimental validation for the calculated solvent effects. acs.org
Transition State Analysis and Energy Profiles
The analysis of transition states is fundamental to understanding reaction rates and selectivity. Computational chemistry allows for the localization and characterization of transition state structures and the calculation of their corresponding energy barriers. For the ring-opening of this compound, several key transition states can be envisioned.
In the intramolecular rearrangement, the transition state would involve the nitrogen atom attacking the carbon bearing the bromine atom, with the C-N bond forming as the C-Br bond breaks, leading to the bicyclic aziridinium ion. The energy profile would show a barrier to reach this transition state, followed by a dip in energy corresponding to the formation of the reactive intermediate.
For an intermolecular reaction involving an external nucleophile, the transition state would depend on the specific mechanism. In an SN2-type attack on one of the ring carbons, the transition state would feature the incoming nucleophile and the departing nitrogen atom in a trigonal bipyramidal geometry around the carbon being attacked. The calculated energy profile for such a process would reveal the activation energy, which determines the reaction rate. The relative energies of the transition states for attack at the different ring carbons would determine the regioselectivity of the reaction. nih.gov
Applications in Organic Synthesis
Utilization as Synthetic Intermediates for Functionalized Aziridines
2-(Bromomethyl)-3-methylaziridine and its related structures are excellent starting materials for producing a wide array of functionalized aziridines. The synthetic strategy often involves the direct displacement of the bromide ion by various nucleophiles.
Research has demonstrated that the reactivity of 2-bromomethyl-2-methylaziridines can be selectively controlled by the choice of solvent. When these compounds are treated with oxygen, sulfur, and carbon nucleophiles in dimethylformamide (DMF), the reaction proceeds via a direct SN2 displacement of the bromide. This pathway leads to the selective formation of new functionalized aziridines while preserving the three-membered ring. This method provides an efficient route to a variety of substituted aziridines, which are of interest for their potential biological activities and as constrained amino acid derivatives. researchgate.netnih.gov
The table below summarizes the solvent-controlled selective synthesis of functionalized aziridines and azetidines from 2-bromomethyl-2-methylaziridines.
| Starting Material | Nucleophile | Solvent | Major Product | Product Type |
| 2-Bromomethyl-2-methylaziridines | Oxygen, Sulfur, Carbon Nucleophiles | Dimethylformamide (DMF) | Functionalized Aziridines | Aziridine (B145994) |
| 2-Bromomethyl-2-methylaziridines | Oxygen, Sulfur, Carbon Nucleophiles | Acetonitrile (B52724) (MeCN) | Functionalized Azetidines | Azetidine (B1206935) |
Precursors for Azetidine Derivatives
The inherent ring strain of the aziridine ring in this compound can be harnessed to drive ring expansion reactions, providing access to four-membered azetidine structures.
Synthesis of Substituted Azetidines
A key transformation of 2-(bromomethyl)aziridines is their rearrangement into 3-substituted azetidines. This process is highly dependent on the reaction conditions, particularly the solvent. When reactions with nucleophiles are conducted in a less polar solvent like acetonitrile, the reaction proceeds through a rearrangement mechanism. researchgate.netnih.gov This involves the formation of a strained bicyclic aziridinium (B1262131) intermediate, which is then attacked by the nucleophile. This attack occurs at the more-hindered carbon atom of the original aziridine ring, leading to the formation of a four-membered azetidine ring. researchgate.net
For instance, heating 2-bromomethyl-2-methylaziridines in acetonitrile at reflux temperature results in the selective formation of 3-bromo-3-methylazetidines. These 3-haloazetidines are themselves versatile synthetic intermediates that can be further functionalized through nucleophilic substitution. nih.gov This thermal isomerization provides a pathway to various 3-substituted azetidine-3-carboxylic acid derivatives, which are valuable as conformationally constrained amino acid building blocks. nih.gov
Access to Polycyclic and Spirocyclic Azetidine Scaffolds
The synthesis of spirocyclic and polycyclic scaffolds containing an azetidine ring is a significant area of research in medicinal chemistry due to their unique three-dimensional structures. While general methods for synthesizing spirocyclic azetidines exist, such as the reaction of common cyclic carboxylic acids to form azetidinones followed by reduction, direct routes from this compound are not extensively documented in the reviewed literature. nih.gov
However, related strategies involving strain-release reactions of highly strained azabicyclo[1.1.0]butane systems, which can be considered derivatives of aziridines, have been developed to create functionalized azetidines and spirocyclic azetidines. nih.govbris.ac.uk For example, a strain-release-driven Friedel–Crafts spirocyclization of azabicyclo[1.1.0]butane-tethered aryls has been investigated. bris.ac.uk Another approach involves the synthesis of methyl-substituted spirocyclic piperidine-azetidine ring systems (2,7-diazaspiro[3.5]nonanes) using nitrile lithiation and alkylation chemistry, though this does not start from a bromomethylaziridine precursor. researchgate.net These examples highlight the broader interest in using strained nitrogen heterocycles to access complex spirocyclic architectures.
Role in the Generation of Other Heterocyclic Architectures
The reactivity of this compound extends beyond the synthesis of aziridines and azetidines, enabling its use as a precursor for other important heterocyclic systems.
Formation of β-Lactam Derivatives
While not a direct conversion, 2-(bromomethyl)aziridines can be transformed into precursors for β-lactams (azetidin-2-ones). A synthetic route has been developed that involves the base-induced 1,2-dehydrobromination of 2-(bromomethyl)aziridines to form 2-methyleneaziridines. This elimination reaction is typically achieved using a strong base such as potassium tert-butoxide in tetrahydrofuran (B95107). These resulting 2-methyleneaziridines have proven to be excellent substrates for the synthesis of β-lactam derivatives through a ring expansion reaction with azides that carry electron-withdrawing substituents. researchgate.net
Synthesis of Pyrroles and Piperidines
The ring expansion of aziridines is a powerful tool for constructing larger heterocyclic rings. researchgate.net
Pyrroles: The synthesis of polysubstituted pyrroles can be achieved from aziridines through various methodologies. One approach involves a copper-catalyzed [3+2] annulation reaction between aziridines and β-nitroalkenes, which is proposed to proceed via an azomethine ylide intermediate formed by the selective C-C bond cleavage of the aziridine. nih.gov Another strategy involves the reaction of aziridines with a carbonyl group at the γ-position in the presence of an acid, leading to a highly atom-economical synthesis of multi-substituted pyrroles through regiospecific aziridine ring-opening and subsequent intramolecular cyclization. mdpi.comnih.govresearchgate.net While these methods demonstrate the utility of the aziridine scaffold for pyrrole (B145914) synthesis, direct application starting specifically from this compound is an area for further exploration.
Piperidines: The synthesis of substituted piperidines from aziridine precursors has also been reported. One method involves the alkylative ring-opening of a bicyclic aziridinium ion, generated from a 4-hydroxybutylaziridine, using an organocopper reagent. This approach allows for C-C bond formation on a "non-activated" aziridine to yield 2-alkylsubstituted piperidines. researchgate.net Another strategy involves a diversity-oriented synthesis where aziridines, readily accessible from amino acids, are used as one of three components in an anion relay chemistry (ARC) protocol, followed by an intramolecular SN2 cyclization to form 2,4,6-trisubstituted piperidines. nih.gov As with pyrroles, these represent general strategies using the aziridine core, with specific adaptations required for a this compound starting material.
Preparation of Functionalized Aminonitriles
The versatile chemical reactivity of 2-(bromomethyl)aziridine (B1258505) derivatives allows for their use as precursors in the synthesis of various functionalized aminonitriles. The introduction of a nitrile group into the aziridine framework provides a valuable synthon for aminonitrile chemistry, a field of significant interest due to the biological and synthetic applications of its target molecules. sciforum.net
A key strategy involves the conversion of 1-arylmethyl-2-(bromomethyl)aziridines into the corresponding 2-(ω-cyanoalkyl)aziridines. This transformation can be achieved by reacting the bromomethylated aziridine with a cyanide source. For instance, treatment with potassium cyanide in dimethyl sulfoxide (B87167) (DMSO) leads to the formation of 2-(cyanomethyl)aziridines. Alternatively, using α-lithiated trimethylsilylacetonitrile in tetrahydrofuran (THF) can produce 2-(2-cyanoethyl)aziridines. sciforum.net These 2-(ω-cyanoalkyl)aziridines serve as stable intermediates that can undergo further chemical modifications. sciforum.net
The resulting 2-(cyanoalkyl)aziridines are valuable substrates for a variety of ring-opening reactions, leading to diverse acyclic aminonitriles. For example, the reaction of 1-arylmethyl-2-(cyanomethyl)aziridines with acid chlorides results in a regioselective ring opening of the intermediate aziridinium salt by the chloride ion at the more sterically hindered aziridine carbon. This process yields novel N-(2-chloro-3-cyanopropyl)amides. sciforum.net
Furthermore, these cyanated aziridine derivatives have been successfully converted into other important aminonitrile structures, including 4-amino-2-butenenitriles, 3,4-diaminobutanenitriles, and 2-aminocyclopropanecarbonitriles. sciforum.net The 2-(2-cyanoethyl)aziridines can also be transformed into biologically relevant 2-(aminomethyl)cyclopropanecarbonitriles through a sequence involving quaternization with an alkylating agent, such as benzyl (B1604629) bromide, followed by intramolecular cyclization of the resulting γ-bromonitrile intermediate. sciforum.net
Table 1: Synthesis of 2-(ω-Cyanoalkyl)aziridines from 1-Arylmethyl-2-(bromomethyl)aziridines
| Starting Material | Reagent | Solvent | Product |
|---|---|---|---|
| 1-Arylmethyl-2-(bromomethyl)aziridine | Potassium Cyanide (KCN) | DMSO | 1-Arylmethyl-2-(cyanomethyl)aziridine |
| 1-Arylmethyl-2-(bromomethyl)aziridine | α-Lithiated trimethylsilylacetonitrile | THF | 1-Arylmethyl-2-(2-cyanoethyl)aziridine |
Data sourced from reference sciforum.net
Derivatization to Thiazolidinones
The chemical scaffold of 2-(bromomethyl)aziridine can be elaborated to produce heterocyclic structures such as thiazolidinones. A notable pathway involves the initial conversion of the bromomethyl group to a thiocyanomethyl group, followed by a ring transformation reaction.
Specifically, 1-arylmethyl-2-(bromomethyl)aziridines can be reacted with potassium thiocyanate (B1210189) in dimethylformamide (DMF) to yield 1-arylmethyl-2-(thiocyanomethyl)aziridines in high yields. researchgate.net These thiocyanomethylated aziridines are key intermediates for the synthesis of 2-imino-1,3-thiazolidine derivatives. researchgate.net
The ring transformation of 1-arylmethyl-2-(thiocyanomethyl)aziridines to 3-arylmethyl-4-chloromethyl-2-imino-1,3-thiazolidines can be achieved by treatment with a catalytic amount of titanium(IV) chloride in dichloromethane. researchgate.net Further derivatization of the imino group is also possible. For example, acylation of the 2-imino-1,3-thiazolidine with an acid chloride in the presence of a base leads to the formation of 2-(N-acylimino)-3-arylmethyl-4-chloromethyl-1,3-thiazolidines. researchgate.net
These resulting thiazolidine (B150603) derivatives can be further modified. The N-acylated compounds can be deprotected back to the 2-iminothiazolidines by treatment with potassium carbonate in methanol. Additionally, dehydrohalogenation of the 2-(N-acylimino)-3-arylmethyl-4-chloromethyl-1,3-thiazolidines using a strong base like potassium tert-butoxide in DMSO can afford 2-(N-acylimino)-4-methyl-2,3-dihydro-1,3-thiazolines. researchgate.net
Table 2: Synthesis of Thiazolidinone Derivatives from 1-Arylmethyl-2-(bromomethyl)aziridines
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | 1-Arylmethyl-2-(bromomethyl)aziridine | Potassium thiocyanate, DMF | 1-Arylmethyl-2-(thiocyanomethyl)aziridine |
| 2 | 1-Arylmethyl-2-(thiocyanomethyl)aziridine | Titanium(IV) chloride (catalytic), Dichloromethane | 3-Arylmethyl-4-chloromethyl-2-imino-1,3-thiazolidine |
| 3 | 3-Arylmethyl-4-chloromethyl-2-imino-1,3-thiazolidine | Acid chloride, Base | 2-(N-Acylimino)-3-arylmethyl-4-chloromethyl-1,3-thiazolidine |
Data sourced from reference researchgate.net
Application as an Aziridinylmethyl Cation Synthon
The chemical behavior of 1-alkyl-2-(bromomethyl)aziridines demonstrates their utility as synthetic equivalents of the aziridinylmethyl cation. researchgate.netarkat-usa.org This reactivity stems from the electrophilic nature of the carbon bearing the bromine atom, which is susceptible to nucleophilic attack. The displacement of the bromide ion generates a transient, highly reactive species that can be trapped by a variety of nucleophiles.
The application of these compounds as an aziridinylmethyl cation synthon has been demonstrated in reactions with a range of heteroatom-centered nucleophiles. researchgate.net This provides a direct route to 2-[(heteroatom)methyl]aziridines, which are themselves useful synthetic intermediates. The reaction of 1-alkyl-2-(bromomethyl)aziridines with nucleophiles such as alkoxides, phenoxides, and carboxylates proceeds cleanly to afford the corresponding 2-substituted aziridines. arkat-usa.org
The versatility of this synthon is further highlighted by its reactions with different classes of nucleophiles:
Oxygen Nucleophiles: Treatment of 1-alkyl-2-(bromomethyl)aziridines with sodium alkoxides in an alcohol solvent leads to the formation of 2-(alkoxymethyl)aziridines. Similarly, reactions with phenolate (B1203915) anions yield 2-(aryloxymethyl)aziridines. researchgate.net
Nitrogen Nucleophiles: Nitrogen-centered nucleophiles can also be employed to generate 2-(aminomethyl)aziridine derivatives. researchgate.net
Sulfur Nucleophiles: The reaction with sulfur-based nucleophiles provides access to 2-[(thiomethyl)]aziridines and related structures. researchgate.net
Carbon Nucleophiles: The reaction of 1-alkyl-2-(bromomethyl)aziridines with organometallic reagents like lithium dialkylcuprates results in the formation of 1,2-dialkylaziridines, demonstrating a carbon-carbon bond-forming reaction. arkat-usa.org The reaction with n-butyllithium also produces 2-pentylaziridines as one of the products, consistent with the aziridinylmethyl cation equivalency. arkat-usa.org
The choice of solvent can significantly influence the reaction outcome. For instance, in some systems, the use of dimethylformamide favors direct bromide displacement to yield functionalized aziridines, while a solvent like acetonitrile can promote rearrangement to form azetidines via a bicyclic aziridinium intermediate. researchgate.net
Table 3: Representative Reactions of 1-Alkyl-2-(bromomethyl)aziridines as an Aziridinylmethyl Cation Synthon
| Nucleophile Type | Example Nucleophile | Product Class |
|---|---|---|
| Oxygen | Sodium alkoxide | 2-(Alkoxymethyl)aziridine |
| Oxygen | Phenolate anion | 2-(Aryloxymethyl)aziridine |
| Oxygen | Potassium 2-methylpropanoate | 2-(Alkanoyloxymethyl)aziridine |
| Carbon | Lithium dibutylcuprate | 2-Pentylaziridine |
Data sourced from references researchgate.netarkat-usa.org
Future Research Directions and Synthetic Prospects
Development of Novel Stereoselective Synthetic Routes
A primary and essential area of future research will be the development of efficient and stereoselective synthetic routes to 2-(bromomethyl)-3-methylaziridine. The presence of two stereocenters (at C2 and C3) means that four possible stereoisomers exist. Control over the relative and absolute stereochemistry will be crucial for any of its potential applications.
Future investigations could draw inspiration from established methods for aziridine (B145994) synthesis, such as the cyclization of haloamines or the Gabriel-Cromwell reaction. Given the interest in enantiomerically pure pharmaceuticals and intermediates, asymmetric synthesis will be a key focus. mdpi.com Catalytic asymmetric aziridination of appropriate alkene precursors, potentially using chiral catalysts based on transition metals or organocatalysts, represents a highly attractive strategy. mdpi.commdpi.com Research into the diastereoselective synthesis from chiral pool starting materials, such as amino acids, could also provide access to specific stereoisomers.
Exploration of Catalytic Transformations
The high ring strain of the aziridine core makes it an excellent substrate for a variety of ring-opening reactions. Future work should explore catalytic transformations of this compound to unlock its synthetic potential. This would involve reacting the aziridine with a range of nucleophiles under catalytic conditions to achieve regioselective and stereoselective ring-opening.
Given the two electrophilic sites—the carbon of the bromomethyl group and the two carbons of the aziridine ring—catalysis will be key to controlling selectivity. For instance, Lewis acid or transition metal catalysis could be employed to activate the aziridine ring for nucleophilic attack, leading to the formation of valuable substituted amines. The reactivity of the bromomethyl group could also be harnessed in catalytic cross-coupling reactions.
Advanced Mechanistic Insights into Complex Rearrangements
Substituted aziridines, particularly those bearing a halomethyl group, are known to undergo fascinating and synthetically useful rearrangements. Research on the closely related 2-bromomethyl-2-methylaziridines has shown that these molecules can rearrange to form 3-haloazetidines, with the reaction outcome being highly dependent on the solvent and reaction conditions. core.ac.ukacs.orgacs.org This transformation is believed to proceed through a bicyclic aziridinium (B1262131) ion intermediate. core.ac.ukacs.org
A significant avenue for future research will be to investigate whether this compound undergoes similar rearrangements. Detailed mechanistic studies, combining experimental work with computational modeling, could provide profound insights into the reaction pathways. nih.gov Understanding the factors that govern the competition between direct nucleophilic substitution at the bromomethyl group versus ring expansion to an azetidine (B1206935) derivative would be of fundamental importance and would greatly enhance the synthetic utility of this compound. core.ac.ukacs.org
Expansion of Synthetic Utility towards Diverse Molecular Scaffolds
The true value of a building block lies in its ability to provide access to a wide array of molecular architectures. Future research should aim to demonstrate the synthetic utility of this compound by transforming it into diverse and valuable molecular scaffolds.
Potential transformations could include:
Synthesis of substituted piperidines and pyrrolidines: Through controlled ring-opening and subsequent cyclization strategies.
Formation of morpholines and other heterocycles: By using bifunctional nucleophiles that react with both the bromomethyl group and the aziridine ring.
Access to propargylamines: Research on other 2-(bromomethyl)aziridines has shown their conversion to propargylamines, which are valuable intermediates in medicinal and agrochemical research. researchgate.net
Demonstrating a broad scope of transformations will establish this compound as a versatile intermediate in organic synthesis.
Integration into Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are powerful tools for generating molecular diversity with high efficiency. nih.govethz.ch Aziridines, and their derivatives like 2-methyleneaziridines, have been successfully employed in MCRs. nih.govrug.nl
A forward-looking research direction would be to design and develop MCRs that incorporate this compound. Its bifunctional nature, possessing both a nucleophilic nitrogen (after deprotonation) and two electrophilic carbons, makes it an ideal candidate for such reactions. For example, it could potentially participate in Passerini or Ugi-type reactions, or in transition-metal-catalyzed MCRs, to rapidly construct complex, nitrogen-containing molecules from simple precursors. mdpi.com The development of novel MCRs involving this compound would be a significant advance, offering rapid access to libraries of compounds for biological screening.
Q & A
Q. What are the common synthetic routes for preparing 2-(Bromomethyl)-3-methylaziridine, and what critical parameters influence reaction yields?
- Methodological Answer: Synthesis often involves bromination of pre-functionalized aziridines or ring-closing reactions. For example, Laudadio (2020) demonstrated aziridine synthesis using photochemical and electrochemical flow methods, where reaction parameters like temperature (0–25°C), solvent polarity (e.g., acetonitrile), and catalyst choice (e.g., MeONa) significantly affect yields . Bromination of methylaziridine precursors requires precise stoichiometric control of brominating agents (e.g., NBS or HBr) to avoid over-bromination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product from byproducts like regioisomers or ring-opened derivatives .
Q. How can NMR spectroscopy confirm the structure and purity of this compound?
- Methodological Answer: 1H NMR : The bromomethyl group (-CH2Br) typically appears as a triplet (δ 3.4–3.8 ppm) due to coupling with adjacent protons. The aziridine ring protons (N-CH2) show distinct splitting patterns (e.g., doublets of doublets, δ 2.5–3.0 ppm) due to ring strain and neighboring methyl group coupling. 13C NMR reveals the quaternary carbon adjacent to bromine (δ 30–35 ppm) and aziridine carbons (δ 45–50 ppm). Purity is assessed by integrating peaks for impurities (e.g., residual solvents or unreacted starting materials) .
Q. What safety precautions are essential when handling brominated aziridines?
- Methodological Answer: Brominated aziridines are highly reactive and potentially toxic. Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds.
- First Aid : Immediate flushing of eyes/skin with water (15+ minutes) and medical consultation if exposed. Contaminated clothing must be removed and washed .
Advanced Research Questions
Q. How do electronic and steric effects of the methyl group influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer: The methyl group at the 3-position introduces steric hindrance, slowing nucleophilic attack at the adjacent carbon. DFT studies (Laudadio, 2020) show that electron-withdrawing groups (e.g., bromine) lower the LUMO energy, enhancing electrophilicity. However, steric shielding by the methyl group can counteract this effect, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states. Kinetic studies comparing methyl vs. non-methyl analogs are recommended to quantify steric contributions .
Q. What methodological approaches resolve contradictions in reported yields for aziridine bromination reactions?
- Methodological Answer: Contradictions often arise from variations in brominating agents (e.g., HBr vs. NBS), reaction scales, or purification methods. Systematic optimization should include:
- Design of Experiments (DoE) : Varying temperature, stoichiometry, and solvent polarity.
- In-situ Monitoring : Techniques like FT-IR or LC-MS to track intermediate formation.
- Byproduct Analysis : Identify side products (e.g., ring-opened amines) via GC-MS or HPLC. Laudadio (2020) reported improved yields (45→65%) by switching from batch to flow reactors, emphasizing process control .
Q. How can DFT calculations predict the electronic properties of this compound derivatives for materials science applications?
- Methodological Answer: DFT and TD-DFT simulations (basis set: B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, vertical excitation energies, and oscillator strengths. For example, aziridine derivatives with electron-withdrawing substituents (e.g., -SO2Ar) exhibit narrowed bandgaps (~3.1 eV), making them candidates for organic semiconductors. Computational validation against experimental UV-Vis spectra (λmax 250–300 nm) ensures accuracy. Researchers should prioritize substituent proximity to the aziridine ring for maximal electronic modulation .
Q. What reductive methods are effective for converting bromoaziridines to amine derivatives, and what mechanistic insights govern selectivity?
- Methodological Answer: Lithium aluminium hydride (LiAlH4) selectively reduces the C-Br bond while preserving the aziridine ring. Kyle (1994) demonstrated this in synthesizing silylaziridines, where LiAlH4 in THF at −78°C yielded 85% amine product. Mechanistically, the reaction proceeds via a radical intermediate, with steric effects from the methyl group directing regioselectivity. Competing ring-opening pathways are minimized by low temperatures and controlled reagent addition .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported ring-opening rates of this compound with different nucleophiles?
- Methodological Answer: Discrepancies may stem from solvent polarity, nucleophile strength (e.g., amines vs. thiols), or competing side reactions. A stepwise approach includes:
- Kinetic Profiling : Measure rate constants (k) under standardized conditions (e.g., DMSO, 25°C).
- Computational Modeling : Use DFT to compare transition-state energies for different nucleophiles.
- Isotopic Labeling : Track regioselectivity using deuterated analogs. Laudadio (2020) observed 2× faster ring-opening with thiophenol vs. aniline, attributed to thiolate’s higher nucleophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
